4-Hydroxy Estazolam

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

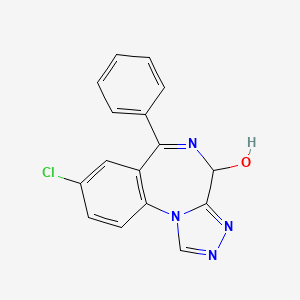

4-Hydroxy Estazolam is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their central nervous system-related activities, including anxiolytic, anticonvulsant, and sedative properties. This compound is structurally characterized by a triazolo ring fused to a benzodiazepine core, which contributes to its unique pharmacological profile.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy Estazolam typically involves the reaction of 2-amino-5-chlorobenzophenone with hydrazine derivatives to form the triazolo ring. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The final product is obtained through cyclization and subsequent purification steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. Solvent-free conditions are often employed to reduce environmental impact and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxy Estazolam undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Halogen substitution reactions can occur at the chloro position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions include various substituted benzodiazepines and their derivatives, which can exhibit different pharmacological properties .

Applications De Recherche Scientifique

Introduction to 4-Hydroxy Estazolam

This compound is a significant metabolite of Estazolam, a triazolobenzodiazepine commonly prescribed for the short-term management of insomnia. Understanding the applications and implications of this compound is crucial for both clinical and forensic settings. This article delves into the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.

Pharmacological Properties

Mechanism of Action

this compound exhibits its pharmacological effects primarily through modulation of the GABA(A) receptor, similar to its parent compound, Estazolam. This interaction enhances GABAergic activity, leading to sedative and anxiolytic effects, which are beneficial in treating sleep disorders and anxiety-related conditions .

Metabolism and Excretion

The metabolism of Estazolam to this compound is facilitated by cytochrome P450 enzymes, particularly CYP3A. In clinical studies, this compound has been identified as a major circulating metabolite, accounting for approximately 12% of plasma concentrations eight hours post-administration . The urinary excretion of this metabolite is significant, with studies indicating it constitutes about 11.9% of the administered dose .

Insomnia Treatment

This compound's role in enhancing the efficacy of insomnia treatment has been documented in various clinical trials. Studies indicate that higher doses of Estazolam lead to improved sleep induction and maintenance, with this compound contributing to these effects as a major metabolite .

Anxiolytic Properties

Research has shown that this compound retains anxiolytic properties similar to those of Estazolam. This makes it a potential candidate for treating anxiety disorders, particularly when insomnia is a comorbid condition .

Case Studies

-

Post-Mortem Analysis : In forensic toxicology, this compound has been identified in post-mortem samples where Estazolam was present. Concentrations in blood samples were significantly above therapeutic levels, indicating its relevance in overdose cases .

Case Study Blood Concentration (µg/ml) Other Samples Case 1 139.28 Brain: N/A Case 2 142 Kidney: 73 Case 3 44 Liver: 20 - Clinical Trials : In a series of double-blind trials comparing various doses of Estazolam (including its metabolite), it was found that doses as low as 0.5 mg were effective in improving sleep quality compared to placebo .

Implications in Drug Interactions

Understanding the interactions between this compound and other medications is essential for patient safety. For instance, potent CYP3A inhibitors can increase plasma concentrations of Estazolam and its metabolites, including this compound, potentially leading to enhanced sedative effects or toxicity .

Mécanisme D'action

The compound exerts its effects by binding to benzodiazepine receptors, which are part of the GABA_A receptor complex. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. The result is a calming effect on the central nervous system .

Comparaison Avec Des Composés Similaires

Similar Compounds

Alprazolam: Shares a similar triazolo-benzodiazepine structure but differs in its methyl substitution at the 1-position.

Diazepam: Lacks the triazolo ring but has a similar benzodiazepine core.

Bromazolam: Contains a bromine atom instead of chlorine, leading to different pharmacological properties.

Uniqueness

4-Hydroxy Estazolam is unique due to its specific substitution pattern and the presence of both triazolo and benzodiazepine rings. This combination contributes to its distinct pharmacological profile and potential therapeutic applications .

Propriétés

Numéro CAS |

30896-56-1 |

|---|---|

Formule moléculaire |

C16H11ClN4O |

Poids moléculaire |

310.74 g/mol |

Nom IUPAC |

8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol |

InChI |

InChI=1S/C16H11ClN4O/c17-11-6-7-13-12(8-11)14(10-4-2-1-3-5-10)19-16(22)15-20-18-9-21(13)15/h1-9,16,22H |

Clé InChI |

LJIJJCXFWLORDQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC(C3=NN=CN3C4=C2C=C(C=C4)Cl)O |

SMILES canonique |

C1=CC=C(C=C1)C2=NC(C3=NN=CN3C4=C2C=C(C=C4)Cl)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.